molecular formula C16H21FO B6150993 cyclooctyl(2-fluoro-5-methylphenyl)methanone CAS No. 1539090-27-1

cyclooctyl(2-fluoro-5-methylphenyl)methanone

Cat. No.: B6150993
CAS No.: 1539090-27-1
M. Wt: 248.3
InChI Key:
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Description

Cyclooctyl(2-fluoro-5-methylphenyl)methanone is an organic compound characterized by a cyclooctyl group attached to a 2-fluoro-5-methylphenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctyl(2-fluoro-5-methylphenyl)methanone typically involves the reaction of cyclooctyl bromide with 2-fluoro-5-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclooctyl bromide+2-fluoro-5-methylbenzoyl chlorideEt3NThis compound+HBr\text{Cyclooctyl bromide} + \text{2-fluoro-5-methylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HBr} Cyclooctyl bromide+2-fluoro-5-methylbenzoyl chlorideEt3​N​this compound+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl(2-fluoro-5-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclooctyl(2-fluoro-5-methylphenyl)methanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of cyclooctyl(2-fluoro-5-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclooctyl(2-fluorophenyl)methanone
  • Cyclooctyl(2-methylphenyl)methanone
  • Cyclooctyl(2-chlorophenyl)methanone

Uniqueness

Cyclooctyl(2-fluoro-5-methylphenyl)methanone is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1539090-27-1

Molecular Formula

C16H21FO

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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